molecular formula C19H37N7O6 B14219259 L-Lysylglycylglycyl-L-alanyl-L-lysine CAS No. 573989-10-3

L-Lysylglycylglycyl-L-alanyl-L-lysine

Cat. No.: B14219259
CAS No.: 573989-10-3
M. Wt: 459.5 g/mol
InChI Key: ZFZQKLRZCQPFJM-IHRRRGAJSA-N
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Description

L-Lysylglycylglycyl-L-alanyl-L-lysine is a peptide compound composed of five amino acids: lysine, glycine, glycine, alanine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycylglycyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycylglycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

    Reduction: DTT or TCEP in aqueous buffer.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Formation of disulfide bonds or sulfoxides.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Lysylglycylglycyl-L-alanyl-L-lysine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of L-Lysylglycylglycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycylglycyl-L-alanyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and therapeutic applications.

Properties

CAS No.

573989-10-3

Molecular Formula

C19H37N7O6

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C19H37N7O6/c1-12(17(29)26-14(19(31)32)7-3-5-9-21)25-16(28)11-23-15(27)10-24-18(30)13(22)6-2-4-8-20/h12-14H,2-11,20-22H2,1H3,(H,23,27)(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1

InChI Key

ZFZQKLRZCQPFJM-IHRRRGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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